molecular formula C24H25FN4O3S B2579059 N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide CAS No. 851860-74-7

N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide

Cat. No.: B2579059
CAS No.: 851860-74-7
M. Wt: 468.55
InChI Key: ZGVSKEOGGRKDEK-UHFFFAOYSA-N
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Description

“N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide” is a complex organic compound. It contains several functional groups and rings, including a benzylpiperidine, an oxadiazole, and a benzamide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings. The benzylpiperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The oxadiazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The benzamide group consists of a benzene ring attached to an amide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of several functional groups and rings, this compound could potentially undergo a variety of reactions, including substitution reactions, addition reactions, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the benzylpiperidine and oxadiazole rings could potentially influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Properties One study involved the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. These compounds, including various derivatives, were synthesized using both conventional and microwave methods and showed significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these molecules was essential for enhancing their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Pharmacological Investigations In the realm of pharmacological research, novel 4-thiazolidinone derivatives were evaluated for their ability to act as agonists of benzodiazepine receptors. These compounds were synthesized and tested for anticonvulsant activities, revealing considerable potential in electroshock and pentylenetetrazole-induced lethal convulsion tests. Some derivatives showed not only significant anticonvulsant activity but also did not impair learning and memory, suggesting their utility as novel pharmacological treatments (Faizi et al., 2017).

Anticancer Research Research into benzothiazole derivatives, including synthesis and evaluation of their in vitro biological properties, has shown that fluorinated 2-(4-aminophenyl)benzothiazoles possess potent cytotoxicity against certain human cancer cell lines, highlighting their potential as antitumor agents. The study indicated that specific substitutions on the benzothiazole scaffold could modulate the antitumor property, making these compounds interesting candidates for further anticancer studies (Hutchinson et al., 2001).

Future Directions

Given the potential biological activity of this compound, future research could focus on exploring its potential uses in various applications, such as in the development of new drugs . Further studies could also aim to optimize its synthesis process and to better understand its physical and chemical properties.

Properties

IUPAC Name

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3S/c25-20-9-5-4-8-19(20)23(31)26-15-21-27-28-24(32-21)33-16-22(30)29-12-10-18(11-13-29)14-17-6-2-1-3-7-17/h1-9,18H,10-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVSKEOGGRKDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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